

Ropivacaine Mesylate: A Comprehensive Technical Guide to its Molecular Structure and Stereoisomerism

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Compound of Interest		
Compound Name:	Ropivacaine mesylate	
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Abstract

Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical use as a pure S-enantiomer, a feature that contributes to its favorable safety profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. This technical guide provides an in-depth exploration of the molecular structure and stereoisomerism of **ropivacaine mesylate**. It details the physicochemical properties, delves into the stereoselective differences in pharmacological activity, and outlines relevant experimental protocols for its synthesis and analysis. The mechanism of action is also discussed and visually represented to provide a comprehensive understanding for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Ropivacaine is an amino amide local anesthetic, chemically designated as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.[1][2] It is the monohydrate of the hydrochloride salt and is prepared as the pure S-enantiomer with an enantiomeric purity of over 99.5%.[1] The commercially available formulation is **ropivacaine mesylate**.



The molecular structure of ropivacaine features a chiral center at the carbon atom in the second position of the piperidine ring, which is responsible for its stereoisomeric properties.[1] [3] The molecule consists of a hydrophilic amine group and a hydrophobic aromatic ring, linked by an amide bond. The propyl group on the piperidine nitrogen is a key distinction from its analogue, bupivacaine, which has a butyl group.[1]

A summary of the key physicochemical properties of ropivacaine and its mesylate salt is presented in Table 1.

Property	Ropivacaine Base	Ropivacaine Mesylate
Chemical Formula	C17H26N2O[4]	C17H26N2O.CH4O3S[5]
Molecular Weight	274.40 g/mol [4]	370.51 g/mol [5]
рКа	8.07[6]	Not specified
Plasma Protein Binding	Approximately 94% (primarily to α1-acid glycoprotein)[7][8]	Not specified
Appearance	White crystalline powder	Not specified

Stereoisomerism and Pharmacological Implications

The presence of a single chiral center in ropivacaine gives rise to two enantiomers: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer.[1][9] Ropivacaine is commercially produced and used as the pure (S)-enantiomer.[1][10] This stereoselectivity is a critical aspect of its clinical profile, as the two enantiomers exhibit different pharmacological and toxicological properties.

The (S)-enantiomer is associated with a lower risk of central nervous system (CNS) and cardiovascular toxicity compared to the (R)-enantiomer and the racemic mixture of bupivacaine.[11] Studies have shown that the (R)-enantiomers of local anesthetics like bupivacaine bind with greater affinity to cardiac sodium channels than the (S)-enantiomers, which may explain the increased cardiotoxicity of racemic bupivacaine.[12] While both enantiomers of ropivacaine demonstrate local anesthetic activity, the S-enantiomer appears to be more potent in some respects.[13] For instance, S(-)-ropivacaine has been shown to cause a greater degree of vasoconstriction in cerebral pial arterioles compared to the R(+) form.[14]







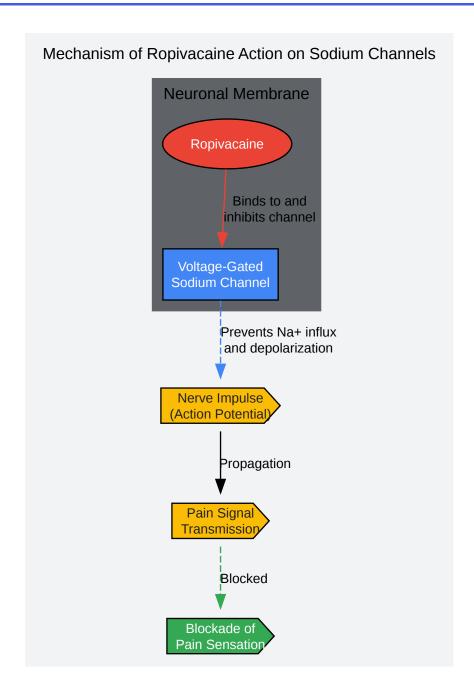
The differential effects of ropivacaine enantiomers extend to their interaction with other ion channels and cellular processes. For example, S-enantiomers of both ropivacaine and bupivacaine have been found to be more potent in causing Ca2+ release from the sarcoplasmic reticulum in skeletal muscle fibers compared to the R-enantiomers.[13]

Mechanism of Action

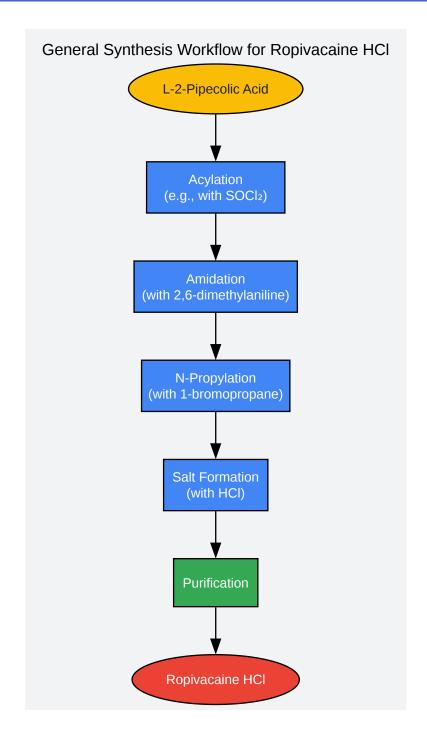
Ropivacaine, like other local anesthetics, exerts its primary pharmacological effect by reversibly blocking nerve impulse conduction.[7][10] This is achieved through the inhibition of voltage-gated sodium ion channels in the neuronal cell membrane.[15][16] By binding to the sodium channels, ropivacaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[15][16] This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerve. Ropivacaine has also been shown to have a dose-dependent inhibitory effect on potassium channels.[7][10]

The mechanism of action at the sodium channel is illustrated in the following diagram:









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